methyl N-(1-adamantylcarbonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-18-12(16)8-15-13(17)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBDQRBERNYQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. How can machine learning models enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Train models on ADME datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and adamantyl group topology. Reinforcement learning (RL) optimizes synthetic accessibility vs. bioavailability. Validate predictions in Caco-2 permeability assays .
Data Analysis and Method Development
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic (4PL) model using nonlinear regression (GraphPad Prism). Bootstrap resampling estimates EC₅₀ confidence intervals. Outliers are identified via Grubbs’ test or robust regression .
Q. How can researchers develop validated LC-MS/MS methods for quantifying trace levels of the compound in pharmacokinetic studies?
- Methodological Answer : Optimize MRM transitions for precursor → product ions (e.g., m/z 320 → 202). Validate per FDA bioanalytical guidelines: assess linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects (post-column infusion). Use stable isotope-labeled internal standards .
Q. What experimental controls are essential to confirm the compound’s specificity in enzyme inhibition assays?
- Methodological Answer : Include negative controls (vehicle-only) and positive controls (known inhibitors). Use CRISPR-engineered enzyme knockouts to rule off-target effects. Confirm reversibility via dialysis or dilution assays .
Handling Contradictions and Limitations
Q. How should researchers address discrepancies between computational predictions and experimental reactivity outcomes?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets). Perform kinetic isotope effect (KIE) studies to validate proposed mechanisms. Use in situ IR or Raman spectroscopy to detect transient intermediates .
Q. What steps mitigate batch-to-batch variability in adamantyl-containing compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like crystallinity and particle size. Use PAT (process analytical technology) tools (e.g., inline NIR) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
